molecular formula C9H11ClN2O B11759851 4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol

4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol

Cat. No.: B11759851
M. Wt: 198.65 g/mol
InChI Key: AQTCJZXPKUPBKW-UHFFFAOYSA-N
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Description

4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol is an organic compound that features a phenol group substituted with a chloro group and a hydrazone moiety

Preparation Methods

The synthesis of 4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol typically involves the condensation of 4-chlorophenol with 2,2-dimethylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazine derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinone derivatives, hydrazine derivatives, and substituted phenols.

Scientific Research Applications

4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the hydrazone moiety can interact with metal ions or other cofactors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol can be compared with similar compounds such as:

    4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a phenol group.

    4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]aniline: Similar structure but with an amine group instead of a phenol group.

The uniqueness of this compound lies in its combination of a phenol group with a hydrazone moiety, which imparts specific chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-2-[(dimethylhydrazinylidene)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)11-6-7-5-8(10)3-4-9(7)13/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTCJZXPKUPBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=CC1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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